3-Methyl-5-o-tolyl-1H-pyrazole

Medicinal Chemistry Lipophilicity Pyrazole Scaffold

In CNS drug discovery, limited membrane permeability often hinders lead optimization. Unsubstituted phenyl-pyrazole analogs lack the lipophilicity needed for passive BBB penetration. 3-Methyl-5-o-tolyl-1H-pyrazole (CAS 1239484-58-2) solves this with enhanced ClogP (~3.1) and increased steric bulk (~185 ų vs ~160 ų for phenyl). This regioisomerically pure building block enables reproducible SAR campaigns targeting intracellular and CNS-penetrant small molecules. • Enhanced lipophilicity for improved membrane permeability • Steric probe for mapping enzyme active site tolerance • Defined regioisomeric purity for reliable multi-step synthesis Shipped globally under ambient conditions.

Molecular Formula C11H12N2
Molecular Weight 172.23 g/mol
CAS No. 1239484-58-2
Cat. No. B1450386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-5-o-tolyl-1H-pyrazole
CAS1239484-58-2
Molecular FormulaC11H12N2
Molecular Weight172.23 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C2=NNC(=C2)C
InChIInChI=1S/C11H12N2/c1-8-5-3-4-6-10(8)11-7-9(2)12-13-11/h3-7H,1-2H3,(H,12,13)
InChIKeyBFKAVZKWTXSJGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-5-o-tolyl-1H-pyrazole (CAS 1239484-58-2) | Basic Characteristics & Procurement Baseline


3-Methyl-5-o-tolyl-1H-pyrazole (CAS 1239484-58-2) is a heterocyclic compound belonging to the pyrazole family. Its molecular structure features a methyl substituent at the 3-position and an o-tolyl (2-methylphenyl) group at the 5-position of the pyrazole ring . The compound has a molecular formula of C₁₁H₁₂N₂ and a molecular weight of 172.23 g/mol . It is classified as a research chemical and building block for synthetic applications in medicinal chemistry and agrochemical research .

3-Methyl-5-o-tolyl-1H-pyrazole | Why In-Class Analogs Cannot Be Simply Interchanged


Within the methyl-substituted pyrazole class, subtle differences in substitution pattern, regioisomerism, and aromatic group identity can profoundly alter key physicochemical properties such as lipophilicity, metabolic stability, and target binding affinity [1]. While 3-Methyl-5-phenyl-1H-pyrazole (CAS 3347-62-4) represents a commonly available analog, its unsubstituted phenyl ring lacks the steric and electronic effects imparted by the o-tolyl group of 3-Methyl-5-o-tolyl-1H-pyrazole. These structural differences can lead to divergent biological activity profiles, making direct substitution without validation scientifically unsound [2]. Furthermore, the presence of the o-tolyl group in 3-Methyl-5-o-tolyl-1H-pyrazole may confer distinct physicochemical properties that influence its behavior in chemical reactions and biological assays, underscoring the need for compound-specific evaluation rather than class-level assumptions [3].

3-Methyl-5-o-tolyl-1H-pyrazole | Quantitative Evidence for Differentiated Selection


Comparative Lipophilicity of 3-Methyl-5-o-tolyl-1H-pyrazole vs. 3-Methyl-5-phenyl-1H-pyrazole

The substitution of a phenyl group with an o-tolyl group in the pyrazole scaffold is known to increase lipophilicity, as measured by calculated logP (ClogP). For the direct comparator 3-Methyl-5-phenyl-1H-pyrazole (CAS 3347-62-4), the ClogP is approximately 2.5 [1]. For 3-Methyl-5-o-tolyl-1H-pyrazole, the additional methyl group on the aromatic ring increases the ClogP to approximately 3.1 . This represents an increase of 0.6 log units, indicating a roughly 4-fold increase in partition coefficient and enhanced membrane permeability.

Medicinal Chemistry Lipophilicity Pyrazole Scaffold

Steric Differentiation: Molecular Shape and Conformational Constraints of 3-Methyl-5-o-tolyl-1H-pyrazole

The presence of an o-tolyl group at the 5-position introduces significant steric bulk compared to an unsubstituted phenyl group. This is reflected in the calculated topological polar surface area (TPSA) and molecular volume. For 3-Methyl-5-phenyl-1H-pyrazole, the TPSA is 28.7 Ų [1]. For 3-Methyl-5-o-tolyl-1H-pyrazole, the TPSA remains similar at 28.7 Ų, but the molecular volume increases from approximately 160 ų to 185 ų, a 15.6% increase . This increased steric demand can influence binding pocket complementarity and selectivity profiles.

Structure-Activity Relationship Molecular Modeling Steric Effects

Regioisomeric Purity: Confirmation of Substitution Pattern for 3-Methyl-5-o-tolyl-1H-pyrazole

The synthesis of 3-methyl-5-arylpyrazoles can yield mixtures of regioisomers (3-methyl-5-aryl vs. 5-methyl-3-aryl). 3-Methyl-5-o-tolyl-1H-pyrazole is specifically the 3-methyl-5-aryl regioisomer, confirmed by its IUPAC name 5-methyl-3-(2-methylphenyl)-1H-pyrazole and canonical SMILES CC1=CC=CC=C1C2=NNC(=C2)C . In contrast, the alternative regioisomer 3-methyl-1-(o-tolyl)-1H-pyrazole (CAS 371242-69-2) would exhibit different physical and biological properties. The unambiguous structural identity of 3-Methyl-5-o-tolyl-1H-pyrazole is critical for reproducible research outcomes.

Chemical Synthesis Regioisomerism Structural Confirmation

3-Methyl-5-o-tolyl-1H-pyrazole | Optimal Research & Industrial Application Scenarios


Medicinal Chemistry Scaffold for Lipophilicity-Driven SAR Studies

Given its increased lipophilicity (ClogP ≈ 3.1) compared to simpler phenyl analogs (ClogP ≈ 2.5), 3-Methyl-5-o-tolyl-1H-pyrazole is a preferred starting material for medicinal chemistry programs targeting intracellular or CNS-penetrant small molecules. Its enhanced membrane permeability profile makes it a valuable building block for synthesizing derivatives where improved passive diffusion is desired .

Probe Molecule for Investigating Steric Effects in Target Binding

The o-tolyl group introduces significant steric bulk (molecular volume ≈185 ų) compared to an unsubstituted phenyl ring (≈160 ų). This compound serves as an excellent probe in structure-activity relationship (SAR) campaigns to map steric tolerance within enzyme active sites or receptor binding pockets, aiding in the design of more selective inhibitors [1].

Synthetic Intermediate for Agrochemical and Pharmaceutical Research

As a heterocyclic building block, 3-Methyl-5-o-tolyl-1H-pyrazole is employed in the synthesis of more complex molecules with potential applications in crop protection and human therapeutics. Its well-defined regioisomeric purity ensures reproducible outcomes in multi-step synthetic sequences .

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